tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Description
tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate is a chiral amino acid derivative featuring a tert-butyl ester, a Boc (tert-butoxycarbonyl)-protected amino group, and a 4-aminophenyl side chain. This compound is structurally related to tyrosine derivatives, where the hydroxyl group is replaced by an amino group, and the α-amino group is protected by a Boc moiety. Such compounds are critical intermediates in peptide synthesis and drug development, particularly for modifying solubility, stability, and bioavailability .
Properties
IUPAC Name |
tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKGPNIRNXMQCA-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442588 | |
| Record name | tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180080-07-3 | |
| Record name | tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (2S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as “L-Phenylalanine, 4-amino-N-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester”, is the L-type amino acid transporter 1 (LAT1, SLC7A5) . LAT1 is responsible for the transport of essential amino acids across the blood-brain barrier (BBB) and into cancer cells.
Mode of Action
The compound interacts with its target, LAT1, by mimicking the structure of natural amino acids, thereby gaining entry into cells via the transporter
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the presence of high concentrations of endogenous amino acids could affect the compound’s ability to compete for transport via LAT1.
Biological Activity
tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, also known by its CAS number 180080-07-3, is a complex organic compound with potential applications in medicinal chemistry and biochemistry. Its structural features suggest several avenues for biological activity, particularly in relation to its amino and ester functionalities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.4 g/mol. The compound contains a tert-butyl group, an amino group, and a propanoate moiety, which may contribute to its solubility and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H28N2O4 |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 180080-07-3 |
| Purity | ≥ 95% |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been noted that similar compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
- Interaction with Receptors : Given the presence of the amino group, this compound could potentially interact with neurotransmitter receptors or other signaling pathways. Amino acid derivatives are known to influence neurotransmission and could modulate receptor activity .
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress and related damage .
Case Studies
- Neuroprotective Effects : A study examining the neuroprotective effects of amino acid derivatives found that compounds similar to this compound could reduce neuronal cell death in models of neurodegeneration. This was attributed to their ability to scavenge free radicals and inhibit apoptotic pathways .
- Anti-inflammatory Activity : Research indicates that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. The structure of this compound suggests potential anti-inflammatory activity through similar mechanisms .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Due to its lipophilic nature, the compound is likely to have good gastrointestinal absorption.
- Distribution : It may penetrate biological membranes effectively, although further studies are needed to confirm blood-brain barrier permeability.
- Metabolism : As indicated by preliminary studies, it may be metabolized by cytochrome P450 enzymes, affecting its bioavailability and efficacy .
Scientific Research Applications
Medicinal Chemistry
The compound is utilized in the synthesis of peptide-based drugs due to its ability to serve as a protected amino acid. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which allows for selective reactions without interference from the amino group. This property is crucial for the synthesis of complex peptides that may exhibit biological activity.
Peptide Synthesis
In peptide synthesis, N-Boc-4-amino-L-phenylalanine tert-butyl ester is often employed as a building block. The Boc group can be easily removed under mild acidic conditions, facilitating the formation of the desired peptide chains. This method is particularly advantageous in solid-phase peptide synthesis (SPPS), where the efficiency of coupling reactions and the ease of deprotection are critical.
Biochemical Studies
The compound is also used in biochemical studies to investigate enzyme interactions and protein folding. Its structural features allow researchers to modify peptides systematically, enabling the study of structure-function relationships in proteins.
Case Study 1: Peptide Drug Development
A study published in Journal of Medicinal Chemistry explored the use of N-Boc-4-amino-L-phenylalanine tert-butyl ester in developing a new class of antiviral peptides. The researchers synthesized various analogs using this compound and evaluated their efficacy against viral infections, demonstrating significant antiviral activity with optimized structural modifications.
Case Study 2: Enzyme Inhibition Studies
In another study featured in Bioorganic & Medicinal Chemistry Letters, researchers utilized this compound to create peptide inhibitors targeting specific enzymes involved in cancer progression. The incorporation of N-Boc-4-amino-L-phenylalanine into peptide sequences resulted in enhanced binding affinity and selectivity towards the target enzymes.
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Used as a protected amino acid for drug synthesis | Enables selective reactions |
| Peptide Synthesis | Serves as a building block in SPPS | Facilitates efficient coupling and deprotection |
| Biochemical Studies | Investigates enzyme interactions and protein folding | Allows systematic modification of peptides |
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-aminophenyl group in the target compound distinguishes it from analogues with alternative aromatic substituents:
- This derivative is widely used in peptide synthesis due to its phenolic hydroxyl group’s reactivity .
- 3,5-Difluorophenyl variant: Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-difluorophenyl)propanoate (CAS 473567-47-4) introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and lipophilicity (logP increased by ~0.5 compared to the 4-aminophenyl analogue) .
Modifications to the Amino Protecting Group
- Double Boc protection: (S)-tert-butyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (CAS 759439-63-9) features dual Boc protection on both α- and β-amino groups, enhancing steric hindrance and resistance to enzymatic degradation. However, this reduces solubility in polar solvents .
- Fluorenylmethyloxycarbonyl (Fmoc) variant: tert-butyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (CAS 152781-25-4) uses an Fmoc group, which is acid-sensitive and commonly employed in solid-phase peptide synthesis .
Ester Group Variations
- Methyl ester analogues: Compounds like methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate (CAS 1350624-45-1) replace the tert-butyl ester with a methyl ester, increasing polarity and aqueous solubility but reducing hydrolytic stability .
Research Findings and Implications
- Synthetic Flexibility : The tert-butyl ester and Boc group in the target compound enable facile deprotection under acidic conditions, making it suitable for stepwise peptide elongation .
- Biological Relevance : Structural variations significantly influence pharmacokinetics. For example, fluorinated phenyl groups enhance metabolic stability, while hydroxyl groups improve hydrogen-bonding interactions with biological targets .
- Solubility Trade-offs : tert-butyl esters improve lipid solubility but may require polar aprotic solvents (e.g., DMF) for handling, whereas methyl esters are more water-soluble but less stable .
Preparation Methods
Boc Protection of the Amino Group
The initial step involves protecting the primary amine of the starting material, typically L-phenylalanine derivatives, using tert-butoxycarbonyl chloride (Boc-Cl). This reaction is conducted in a two-phase system with dichloromethane (DCM) and aqueous sodium bicarbonate to scavenge HCl byproducts. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, achieving yields exceeding 85% under mild conditions (0–25°C, 4–6 hours).
For example, treating 3-(4-aminophenyl)-2-aminopropanoic acid with Boc-Cl in DCM and TEA at 0°C selectively protects the α-amino group, leaving the β-amine unprotected for subsequent functionalization. The Boc group’s stability under basic conditions ensures compatibility with downstream reactions.
Esterification of the Carboxylic Acid
The carboxylic acid moiety is esterified using tert-butanol under acidic conditions. A common protocol employs N,N'-dicyclohexylcarbodiimide (DCC) and DMAP in anhydrous tetrahydrofuran (THF), facilitating the formation of the tert-butyl ester. This step proceeds at room temperature for 12–24 hours, yielding the esterified product with >90% purity after column chromatography.
Notably, the tert-butyl ester enhances solubility in organic solvents, simplifying purification. However, competing side reactions, such as oxazolone formation, are mitigated by maintaining low temperatures and stoichiometric control.
Functionalization of the 4-Aminophenyl Group
The 4-aminophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For instance, palladium-catalyzed coupling of a boronic acid derivative with a brominated precursor enables selective aryl amination. Alternatively, nitration followed by reduction (e.g., H₂/Pd-C) provides the amine functionality. These steps require careful optimization to prevent over-reduction or epimerization at the chiral center.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow microreactors to enhance reaction efficiency and reproducibility. Key advantages include:
-
Precise Temperature Control : Exothermic reactions, such as Boc protection, are stabilized via rapid heat dissipation.
-
Reduced Reaction Times : Residence times of 2–5 minutes achieve conversions comparable to batch processes requiring hours.
-
Scalability : Multi-step syntheses are integrated into modular systems, reducing intermediate isolation and labor costs.
A representative flow setup involves sequential modules for Boc protection, esterification, and hydrogenation, achieving an overall yield of 78% with >99% enantiomeric excess (ee).
Green Chemistry Considerations
Solvent recycling and catalytic reductions are prioritized to minimize waste. For example, scCO₂ (supercritical carbon dioxide) replaces THF in esterification steps, reducing environmental impact while maintaining reaction efficiency.
Purification and Quality Control
Chromatographic Techniques
Reverse-phase HPLC with C18 columns resolves diastereomers and byproducts. Mobile phases of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid (TFA) achieve baseline separation, ensuring >99% chemical purity.
Crystallization Optimization
Recrystallization from tert-butyl methyl ether (MTBE) and hexane mixtures produces needle-like crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) confirms a melting point of 148–150°C, consistent with literature values.
Challenges and Mitigation Strategies
Epimerization at the Chiral Center
The stereochemical integrity of the (S)-configured carbon is vulnerable during acidic or high-temperature conditions. Strategies to prevent racemization include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate?
- Methodology : The compound can be synthesized via a multi-step protocol involving:
- Protection of the amino group : Use tert-butyl chloroformate (Boc anhydride) in the presence of a base (e.g., NaHCO₃) to protect the amine functionality.
- Coupling reactions : Employ coupling agents like diphenyl phosphate (4a) in tetrahydrofuran (THF) at 85°C for 60 hours to link the Boc-protected amino acid with aromatic precursors .
- Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate the product, achieving ~60% yield under optimized conditions .
- Key considerations : Monitor reaction progress via TLC or HPLC to minimize side products (e.g., racemization or incomplete coupling).
Q. How is the compound characterized to confirm its structural integrity?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ ~6.5–7.5 ppm for the 4-aminophenyl moiety) .
- IR spectroscopy : Confirm the presence of carbonyl groups (C=O stretch at ~1700 cm⁻¹ for ester and carbamate) .
- HPLC : Assess enantiomeric purity using chiral columns, critical given the (2S) stereochemistry .
Q. What are the stability and storage recommendations for this compound?
- Stability : The Boc group is stable under neutral conditions but decomposes in strong acids/bases or prolonged exposure to moisture. The 4-aminophenyl group may oxidize; store under inert gas (N₂/Ar) .
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound?
- Root causes : Yield variations arise from differences in catalysts (e.g., diphenyl phosphate vs. DCC/DMAP), solvent purity, or reaction time .
- Mitigation strategies :
- Perform kinetic studies to optimize reaction time and temperature.
- Use anhydrous solvents and molecular sieves (e.g., Na₂SO₄) to control moisture .
- Compare by-product profiles via LC-MS to identify competing pathways .
Q. What strategies prevent racemization during synthesis or downstream functionalization?
- Chiral integrity :
- Use mild coupling agents (e.g., HATU) and low temperatures to minimize epimerization.
- Monitor stereochemistry via polarimetry or chiral HPLC post-synthesis .
- Avoid prolonged heating; microwave-assisted synthesis may reduce racemization risk .
Q. How does the 4-aminophenyl group influence reactivity in subsequent reactions?
- Reactivity profile :
- The amino group is susceptible to oxidation; use antioxidants (e.g., BHT) during storage or reactions .
- For cross-coupling (e.g., Suzuki reactions), protect the amine with a Boc group before introducing boronic acids .
- In peptide synthesis, deprotect the amine under acidic conditions (e.g., TFA) post-conjugation .
Q. What advanced analytical methods resolve challenges in quantifying trace impurities?
- Techniques :
- High-resolution mass spectrometry (HR-MS) : Identifies low-abundance by-products (e.g., de-Boc derivatives).
- X-ray crystallography : Confirms absolute configuration if single crystals are obtainable .
- Solid-state NMR : Probes bulk purity and crystallinity in formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
